molecular formula C11H9NOS B1416212 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde CAS No. 915919-92-5

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1416212
M. Wt: 203.26 g/mol
InChI Key: FKAXXEIMWMHQQP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (2MPCA) is an important intermediate for the synthesis of a range of compounds and has been studied extensively for its potential applications in a variety of fields. 2MPCA is a highly reactive compound, and its reactivity and stability have been studied in depth. The synthesis of 2MPCA is a complex process and requires careful control of reaction conditions.

Scientific Research Applications

Synthesis and Bioactivity

  • The compound has been used in the synthesis of new 1,3-thiazole derivatives. These derivatives are of interest due to their potential as bioactive substances (Sinenko et al., 2016).

Antimicrobial, Anti-Inflammatory, and Analgesic Activities

  • Thiazole and pyrazoline heterocycles containing 2-thienylpyrazole moiety, derived from similar compounds, have been synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

Structural Investigations

  • The compound has been used in the condensation reaction with 2-bromoacetophenone, leading to various derivatives. These derivatives were structurally investigated using spectroscopic methods (Zaharia et al., 2008).

Synthesis of Bis(5,4-d)thiazoles

  • Used in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles. The study emphasizes the relationship between structure and physicochemical properties, particularly in the context of material chemistry (Tokárová & Biathová, 2018).

Exploration of Rotational Isomerism

  • Utilized in the preparation of pyrrolo[2,1-b]thiazoles, facilitating the study of rotational isomerism and providing clarity on literature confusions (Brindley et al., 1986).

Development of Antimicrobial Agents

  • Derivatives of the compound have been synthesized and characterized for their antimicrobial properties, contributing to the development of new antibacterial and antifungal agents (B'Bhatt & Sharma, 2017).

Apoptosis Inducers and Anti-Infective Agents

  • Synthesized derivatives have been evaluated for their potential as apoptosis inducers and anti-infective agents, with some demonstrating significant apoptosis in tested cells (Bansal et al., 2020).

Synthesis of Thiazole Derivatives and Their Activities

  • Used in the synthesis of novel thiazole derivatives with evaluated anticancer and antiviral activities, contributing to pharmaceutical research (Lozynskyi et al., 2016).

properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-6-9(7-13)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAXXEIMWMHQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650816
Record name 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

CAS RN

915919-92-5
Record name 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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